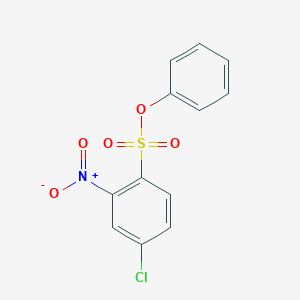

Phenyl 4-chloro-2-nitrobenzenesulfonate

Description

Phenyl 4-chloro-2-nitrobenzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a nitro group (-NO₂) at the 2-position, a chlorine atom (-Cl) at the 4-position, and a phenyl sulfonate group (-SO₃C₆H₅) at the 1-position. This compound is structurally distinct from sulfonamides (e.g., 4-chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide, a sulfonamide derivative mentioned in ) due to its ester linkage. Sulfonate esters are often employed in organic synthesis as leaving groups or electrophilic agents due to their reactivity. The nitro and chloro substituents impart strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonate group .

Properties

IUPAC Name |

phenyl 4-chloro-2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c13-9-6-7-12(11(8-9)14(15)16)20(17,18)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLRUYIBUJJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Chlorophenol

Nitration introduces the nitro group at the ortho position relative to the hydroxyl group in 4-chlorophenol. The hydroxyl group acts as a strong ortho/para-directing substituent, while the chloro group at the para position further influences regioselectivity. Under acidic conditions, nitric acid protonates the hydroxyl group, enhancing its electron-withdrawing effect and directing nitration to the ortho position.

Example Conditions

-

Reactants : 4-Chlorophenol (1.0 equiv), concentrated HNO₃ (1.2 equiv), H₂SO₄ (catalyst)

-

Temperature : 0–5°C (to minimize side reactions)

-

Yield : ~70–80% (theoretical)

The product, 4-chloro-2-nitrophenol, is isolated via neutralization and recrystallization.

Sulfonation with Benzenesulfonyl Chloride

The phenolic hydroxyl group of 4-chloro-2-nitrophenol reacts with benzenesulfonyl chloride in the presence of a base, forming the sulfonate ester. Pyridine or aqueous sodium hydroxide is commonly used to scavenge HCl generated during the reaction.

Example Protocol

-

Reactants : 4-Chloro-2-nitrophenol (1.0 equiv), benzenesulfonyl chloride (1.1 equiv), pyridine (1.5 equiv)

-

Solvent : Dichloromethane or ether

-

Temperature : 0–25°C (exothermic reaction)

-

Workup : Extraction with organic solvent, washing with dilute HCl, and drying over MgSO₄

Optimization of Reaction Parameters

Nitration Efficiency

The nitration step’s success hinges on controlling the nitronium ion’s electrophilicity. Excess sulfuric acid enhances nitric acid’s reactivity but risks over-nitration or oxidation. A molar ratio of H₂SO₄:HNO₃ = 2:1 optimizes mono-nitration. Lower temperatures (0–5°C) further suppress di-nitration.

Sulfonation Selectivity

Base selection critically affects sulfonate ester formation. Pyridine outperforms aqueous NaOH in non-polar solvents by preventing hydrolysis of benzenesulfonyl chloride. Stoichiometric pyridine ensures complete deprotonation of the phenol and neutralization of HCl.

Comparative Data

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | CH₂Cl₂ | 25 | 89 |

| NaOH (aq) | H₂O/CH₂Cl₂ | 25 | 75 |

Alternative Methodologies

Sequential Sulfonation-Nitration

An alternative approach involves sulfonating 4-chlorophenol first, followed by nitration. However, the sulfonate group’s strong meta-directing nature diverts nitration to the 3- or 5-positions, making this route unsuitable for 2-nitro regioselectivity.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s placement is sensitive to substituent effects. Computational studies suggest that steric hindrance from the chloro group slightly favors 2-nitration over 3-nitration. Kinetic control via low-temperature reactions further enhances ortho selectivity.

Sulfonate Ester Stability

Phenyl sulfonate esters are susceptible to hydrolysis under acidic or alkaline conditions. Storage in anhydrous solvents at low temperatures (−20°C) prolongs shelf life.

Industrial-Scale Considerations

Cost-Effective Catalysts

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems, reducing solvent volumes and energy consumption. For example, TBAB (0.8 equiv) increases sulfonation yields by 15% in water-toluene mixtures.

Waste Management

Sulfonation generates HCl and sulfonic acid byproducts. Neutralization with aqueous NaOH produces NaCl and benzenesulfonate salts, which can be precipitated and recycled.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-chloro-2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Reduction: Formation of 4-chloro-2-aminobenzenesulfonate.

Oxidation: Formation of phenolic sulfonates.

Scientific Research Applications

Phenyl 4-chloro-2-nitrobenzenesulfonate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Applied in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of phenyl 4-chloro-2-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro and sulfonate groups play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Phenyl 4-chloro-2-nitrobenzenesulfonate with analogous sulfonate esters and related derivatives:

Detailed Analysis of Structural and Functional Differences

Electron-Withdrawing Effects

- Nitro and Chloro Synergy: The 2-nitro and 4-chloro substituents in this compound create a meta-directing electronic profile, enhancing the sulfonate group’s electrophilicity. This contrasts with monosubstituted analogs (e.g., Methyl 4-nitrobenzenesulfonate), which exhibit lower reactivity due to the absence of synergistic substituents .

- Comparison with Sulfonamides : Sulfonamides (e.g., 4-chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide) are less reactive in nucleophilic substitutions due to the stability of the N–S bond, making them more suited for drug design than synthetic intermediates .

Spectroscopic and Analytical Data

While direct spectroscopic data for this compound are absent in the provided evidence, analogous compounds (e.g., phenylephrine derivatives) exhibit strong UV-Vis absorption at ~510 nm when coupled with diazotized agents (). For sulfonate esters, characteristic IR peaks for the sulfonate group (S=O stretching at 1350–1200 cm⁻¹) and nitro group (asymmetric stretching at 1520–1350 cm⁻¹) would be expected.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl 4-chloro-2-nitrobenzenesulfonate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-chloro-2-nitrobenzenesulfonyl chloride with phenol derivatives under nucleophilic aromatic substitution conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 phenol to sulfonyl chloride), and base selection (e.g., triethylamine or pyridine to scavenge HCl). Reaction progress can be monitored via TLC (silica gel, hexane:ethyl acetate 4:1) or HPLC. For optimization, employ a factorial design to test variables like solvent polarity (DMF vs. dichloromethane) and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm sulfonate ester formation via S=O stretching vibrations (1360–1340 cm⁻¹ and 1180–1160 cm⁻¹). Nitro group absorption appears at 1530–1500 cm⁻¹ (asymmetric) and 1350–1320 cm⁻¹ (symmetric) .

- NMR : In H NMR, aromatic protons adjacent to electron-withdrawing groups (nitro, sulfonate) resonate downfield (δ 8.0–8.5 ppm). C NMR shows sulfonate carbon at δ 150–155 ppm .

- Raman : Surface-enhanced Raman spectroscopy (SERS) on Au/Ag nanoparticles enhances sensitivity for detecting trace impurities or degradation products .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) improve accuracy for reaction mechanisms. Compare computed vibrational spectra with experimental FT-IR/Raman to validate structures .

Advanced Research Questions

Q. How can competing reaction pathways in the synthesis of this compound be resolved, particularly between sulfonation and nitration byproducts?

- Methodological Answer : Use kinetic studies (stopped-flow UV-Vis) to track intermediates. Isolate byproducts via column chromatography (silica gel, gradient elution) and characterize via X-ray crystallography (SHELXL-2018) . Compare activation energies of competing pathways using DFT (e.g., Gibbs free energy profiles) to identify dominant mechanisms .

Q. What strategies address contradictions between experimental and computational data for this compound’s thermodynamic stability?

- Methodological Answer : Re-evaluate computational parameters: (1) Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy ; (2) Apply dispersion corrections (e.g., D3) for non-covalent interactions. Experimentally, measure decomposition kinetics via TGA/DSC and correlate with computed bond dissociation energies .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELX software refines torsional angles and packing interactions. Hydrogen-bonding networks (e.g., C–H···O) influence crystal symmetry; compare with analogous sulfonates (e.g., 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide ).

Q. What experimental design principles optimize the detection of trace degradation products in stability studies?

- Methodological Answer : Apply a Central Composite Design (CCD) to optimize UPLC-MS parameters (column temperature, mobile phase pH, flow rate). Use Design of Experiments (DoE) software (e.g., MODDE) to balance sensitivity and resolution. Spike samples with isotopically labeled analogs as internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.